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Application Notes and Protocols for Disodium 5sulphido-1H-tetrazole-1-acetate

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Compound of Interest

Disodium 5-sulphido-1H-tetrazole-

Compound Name: 1-acetate

Cat. No.: B1313760

Product Name: Disodium 5-sulphido-1H-tetrazole-1-acetate

Synonyms: Disodium 2-(5-sulfidotetrazol-1-yl)acetate

CAS Number: 61336-49-0

Molecular Formula: C₃H₂N₄Na₂O₂S

Molecular Weight: 212.11 g/mol

Structure: A five-membered tetrazole ring substituted with a sulphido group at the 5-position and an acetate group at the 1-position, in its disodium salt form.

Introduction

Disodium 5-sulphido-1H-tetrazole-1-acetate belongs to the tetrazole family of heterocycles, which are prominent scaffolds in medicinal chemistry. Tetrazole rings are often employed as bioisosteres of carboxylic acids, a substitution that can improve a molecule's lipophilicity and metabolic stability, thereby enhancing its pharmacokinetic profile.[1] The sulphido-substitution and the acetate moiety can influence the compound's solubility and its interaction with biological targets.[1] This compound is a known intermediate in the synthesis of the cephalosporin antibiotic Ceforanide.[1] Furthermore, the parent acid, 5-mercapto-1H-tetrazole-1-acetic acid, has been identified as a novel capping ligand for the stabilization of metal



nanoparticles in aqueous solutions, suggesting potential applications in nanotechnology and catalysis.[1]

These application notes provide protocols for the potential use of **Disodium 5-sulphido-1H-tetrazole-1-acetate** in nanoparticle synthesis and as a candidate for biological activity screening, based on the known properties of related tetrazole derivatives.

Application 1: Stabilization of Gold Nanoparticles

The parent acid of this compound, 5-mercapto-1H-tetrazole-1-acetic acid, can be used as a capping agent to stabilize gold nanoparticles (AuNPs) in an aqueous medium. The sulphido group provides a strong anchor to the gold surface, while the carboxylic acid and tetrazole nitrogen atoms can provide stability and water solubility.[2]

Experimental Protocol: Synthesis of AuNPs using 5mercapto-1H-tetrazole-1-acetic acid as a Capping Agent

Materials:

- Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
- 5-mercapto-1H-tetrazole-1-acetic acid (the parent acid of the title compound)
- Sodium borohydride (NaBH₄)
- Deionized water
- Standard laboratory glassware and stirring equipment

Procedure:

- Preparation of Solutions:
 - Prepare a 1 mM solution of HAuCl₄ in deionized water.
 - Prepare a 10 mM solution of 5-mercapto-1H-tetrazole-1-acetic acid in deionized water.
 - Prepare a fresh 0.1 M solution of NaBH4 in ice-cold deionized water.



Nanoparticle Synthesis:

- In a flask, add 100 mL of the 1 mM HAuCl₄ solution and bring it to a boil with vigorous stirring.
- To the boiling solution, rapidly inject a specific volume of the 5-mercapto-1H-tetrazole-1acetic acid solution (the optimal amount may need to be determined experimentally, a starting point could be a 1:1 molar ratio with gold).
- Continue stirring for 15 minutes.
- Remove the heat source and continue stirring until the solution cools to room temperature.
- Slowly add the NaBH₄ solution dropwise with vigorous stirring until a color change to deep red is observed, indicating the formation of AuNPs.
- Continue stirring for an additional 30 minutes.

Purification:

 The resulting nanoparticle solution can be purified by centrifugation to remove excess reagents. Centrifuge the solution at an appropriate speed and duration (e.g., 12,000 rpm for 30 minutes), discard the supernatant, and resuspend the nanoparticle pellet in deionized water. Repeat this washing step twice.

Characterization:

 The size, shape, and stability of the synthesized AuNPs can be characterized using techniques such as UV-Vis spectroscopy (to observe the surface plasmon resonance peak), transmission electron microscopy (TEM), and dynamic light scattering (DLS).

Application 2: Screening for Biological Activity

Tetrazole derivatives have a broad range of reported biological activities, including antibacterial, antifungal, and anticancer effects.[3][4] **Disodium 5-sulphido-1H-tetrazole-1-acetate** can be screened for such activities using standard in vitro assays.



Experimental Protocol: In Vitro Antibacterial Activity Assay (Broth Microdilution)

Materials:

- Disodium 5-sulphido-1H-tetrazole-1-acetate
- Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
- Mueller-Hinton Broth (MHB)
- 96-well microtiter plates
- Standard antibiotic for positive control (e.g., ampicillin)
- Sterile deionized water or DMSO for compound dissolution

Procedure:

- · Preparation of Compound Stock Solution:
 - Prepare a stock solution of **Disodium 5-sulphido-1H-tetrazole-1-acetate** at a high concentration (e.g., 10 mg/mL) in a suitable solvent (water is preferred for the disodium salt).
- Preparation of Bacterial Inoculum:
 - Culture the bacterial strains overnight on appropriate agar plates.
 - Prepare a bacterial suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
 - Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵
 CFU/mL in the test wells.
- Assay Setup:



- In a 96-well plate, perform serial two-fold dilutions of the compound stock solution with MHB to obtain a range of concentrations to be tested.
- Add 100 μL of the bacterial inoculum to each well containing the diluted compound.
- Include a positive control (wells with bacteria and a standard antibiotic), a negative control (wells with bacteria and no compound), and a sterility control (wells with MHB only).
- Incubation and Analysis:
 - Incubate the plate at 37°C for 18-24 hours.
 - The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Data for Representative Tetrazole Derivatives

As specific biological activity data for **Disodium 5-sulphido-1H-tetrazole-1-acetate** is not publicly available, the following tables provide examples of reported activities for other tetrazole derivatives to illustrate the potential range of efficacy that might be observed.

Table 1: Antibacterial Activity of Representative Tetrazole Derivatives (MIC in μg/mL)

Compound	Staphylococcus aureus	Escherichia coli	Reference
Tetrazole Derivative 1	1.3	>256	[1]
Tetrazole Derivative 2	8	16	[5]
Tetrazole Derivative 3	6.25	12.5	[6]

Table 2: Anticancer Activity of Representative Tetrazole Derivatives (IC₅₀ in μM)



Compound	Cell Line (e.g., HepG2 - Liver Cancer)	IC50 (μM)	Reference
Tetrazole Derivative A	HepG2	1.5	[2]
Tetrazole Derivative B	U2OS (Bone Cancer)	<20	[7]
Tetrazole Derivative C	A431 (Skin Cancer)	6.87	[6]

Mandatory Visualizations Drug Development Workflow

The following diagram illustrates a general workflow for the investigation of a new chemical entity like **Disodium 5-sulphido-1H-tetrazole-1-acetate** in a drug discovery program.



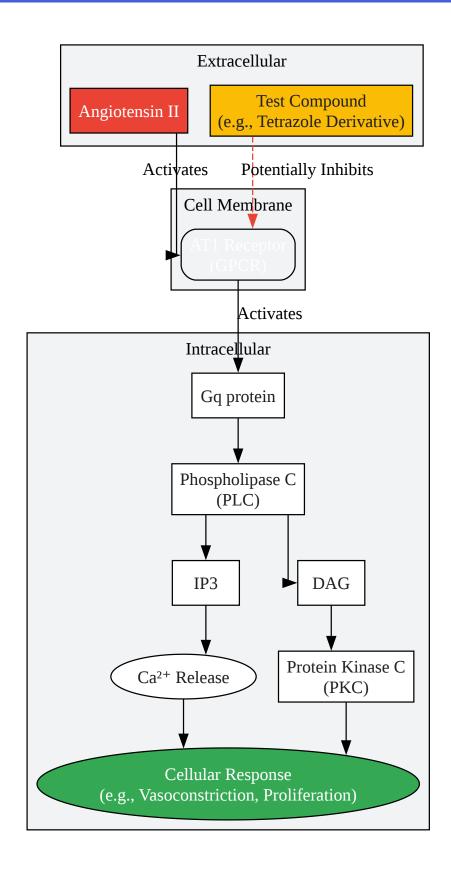
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General workflow for drug discovery and development.

Potential Signaling Pathway for Investigation

Given that many tetrazole-containing drugs act as receptor antagonists, a plausible area of investigation for a novel tetrazole derivative would be its effect on G-protein coupled receptor (GPCR) signaling. The Angiotensin II Type 1 Receptor (AT1R), a GPCR, is a well-established target for tetrazole-containing drugs like Losartan.[6][8][9] The following diagram depicts a simplified version of the AT1R signaling pathway, which could be a target for investigation.





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